![molecular formula C20H18ClN3O2S B2398841 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide CAS No. 476459-15-1](/img/structure/B2398841.png)
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide
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Overview
Description
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide, also known as TAK-915, is a novel small molecule drug candidate that has shown potential in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Scientific Research Applications
- Researchers have synthesized various indole derivatives, including those containing the N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl] scaffold, as potential antiviral agents .
- Other derivatives, such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides, exhibited potency against Coxsackie B4 virus .
Antiviral Activity
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AchE is a principal enzyme which hydrolyzes acetylcholine, a neurotransmitter essential for normal nerve pulses’ transmission .
Mode of Action
It’s worth noting that related compounds, such as pyraclostrobin, inhibit mitochondrial respiration in fungi . This inhibition disrupts the energy production within the fungal cells, leading to their death .
Biochemical Pathways
They increase the production of reactive oxygen species (ROS), leading to cellular damage . Overexpression of ROS has been linked to disease development .
Result of Action
Related compounds have been found to cause significant reduction in ache levels, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
It’s worth noting that related compounds are likely to bioaccumulate in aquatic organisms, suggesting that the aquatic environment could influence the compound’s action .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-2-26-18-6-4-3-5-15(18)20(25)22-19-16-11-27-12-17(16)23-24(19)14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDNCDLAZSQRLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide |
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